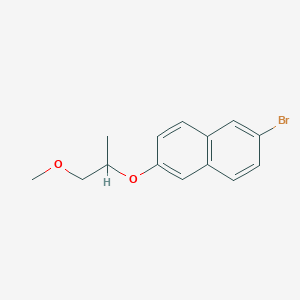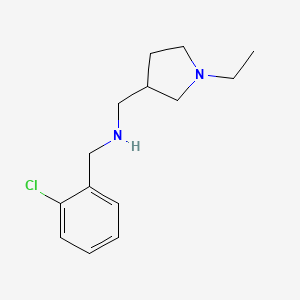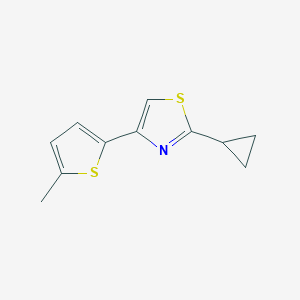
2-Bromo-6-((1-methoxypropan-2-yl)oxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-((1-methoxypropan-2-yl)oxy)naphthalene is an organic compound with the molecular formula C14H15BrO2 and a molecular weight of 295.17 g/mol . This compound is characterized by a bromine atom attached to the naphthalene ring, which is further substituted with a 1-methoxypropan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((1-methoxypropan-2-yl)oxy)naphthalene typically involves the bromination of 6-((1-methoxypropan-2-yl)oxy)naphthalene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-((1-methoxypropan-2-yl)oxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine as a nucleophile would result in the formation of an amine-substituted naphthalene derivative .
Applications De Recherche Scientifique
2-Bromo-6-((1-methoxypropan-2-yl)oxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxynaphthalene: This compound is similar in structure but lacks the 1-methoxypropan-2-yl group.
6-Bromo-2-methoxynaphthalene: Another similar compound with a different substitution pattern on the naphthalene ring.
Propriétés
Formule moléculaire |
C14H15BrO2 |
|---|---|
Poids moléculaire |
295.17 g/mol |
Nom IUPAC |
2-bromo-6-(1-methoxypropan-2-yloxy)naphthalene |
InChI |
InChI=1S/C14H15BrO2/c1-10(9-16-2)17-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 |
Clé InChI |
AVFKZJVHGPYXMX-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)


![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
